molecular formula C19H21N5O2 B11043862 5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide

5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11043862
M. Wt: 351.4 g/mol
InChI Key: ARVBZFNKIOVBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzylamino group, and an ethoxyphenyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Benzylamino Group: The benzylamino group is attached via a reductive amination reaction.

    Incorporation of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a coupling reaction using a suitable aryl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzylamino groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide
  • 4-amino-5-imidazolecarboxamide hydrochloride

Uniqueness

5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-2-26-15-10-8-14(9-11-15)22-19(25)16-17(20)23-24-18(16)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,25)(H4,20,21,23,24)

InChI Key

ARVBZFNKIOVBCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NN=C2NCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.